Technical Guide: 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS No. 33089-15-5)
Technical Guide: 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS No. 33089-15-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile, a key heterocyclic intermediate in the development of targeted therapeutics. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes its characteristic spectroscopic data. Furthermore, it explores the significant role of this compound as a scaffold in the synthesis of potent kinase inhibitors, particularly those targeting critical cancer-related signaling pathways such as the EGFR and PI3K/AKT/mTOR pathways. The guide also includes diagrammatic representations of these pathways and a typical experimental workflow for the derivatization of the title compound, designed to aid researchers in its application.
Introduction
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a substituted pyrimidine that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom and a nitrile group, make it a versatile building block for the synthesis of a wide array of biologically active molecules. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the specific substitutions on this molecule allow for targeted modifications to achieve desired pharmacological profiles. This guide aims to be an in-depth resource for professionals working with this compound, providing essential technical data and procedural information.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety information for 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is presented below.
| Property | Value |
| CAS Number | 33089-15-5 |
| Molecular Formula | C₆H₄ClN₃S |
| Molecular Weight | 185.64 g/mol |
| IUPAC Name | 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage Temperature | Freezer |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Experimental Protocols
The following sections detail the synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile and a representative derivatization reaction.
Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
A common synthetic route to 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile involves the chlorination of the corresponding 4-hydroxypyrimidine precursor.
Reaction:
Procedure:
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To a stirred solution of 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃) and an organic base like N,N-dimethylaniline.
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.
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Extract the product with an organic solvent like ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile.
Representative Derivatization: Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. A typical example is the reaction with an amine.
Reaction:
Procedure:
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Dissolve 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile in a suitable solvent such as ethanol or isopropanol.
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Add the desired primary or secondary amine to the solution, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
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Heat the reaction mixture to reflux and monitor by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The resulting crude product can be purified by recrystallization or column chromatography.
Spectroscopic Data
The following are the expected spectroscopic data for 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.75 (s, 1H, pyrimidine-H), 2.65 (s, 3H, S-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 173.0, 163.0, 159.0, 114.0, 108.0, 15.0 |
| FT-IR (KBr, cm⁻¹) | ν: 2230 (C≡N), 1550, 1480, 1320, 780 |
| Mass Spec. (EI) | m/z: 185 (M⁺), 187 (M+2)⁺ |
Role in Drug Discovery and Relevant Signaling Pathways
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a crucial building block for the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. Its derivatives have been extensively explored as inhibitors of key signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers. Derivatives of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile have been designed to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.
Caption: EGFR Signaling Pathway and Inhibition.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. The 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile scaffold has been utilized to develop potent inhibitors of PI3K and/or mTOR kinases.


